molecular formula C12H17F2N3 B1481004 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2098124-39-9

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1481004
CAS No.: 2098124-39-9
M. Wt: 241.28 g/mol
InChI Key: ALAUPDVQFIGRBI-UHFFFAOYSA-N
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Description

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 3-position and a piperidinyl moiety at the 2-position. The piperidine ring is further modified with a 1,1-difluoroethyl group at the 3-position. This structure combines aromaticity (pyridine), aliphatic flexibility (piperidine), and fluorinated hydrophobicity, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to fluorine interactions .

Properties

IUPAC Name

2-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3/c1-12(13,14)9-4-3-7-17(8-9)11-10(15)5-2-6-16-11/h2,5-6,9H,3-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUPDVQFIGRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=C(C=CC=N2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The core challenge in synthesizing 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine lies in introducing the 1,1-difluoroethyl substituent onto the piperidine ring, which is then linked to the pyridin-3-amine moiety. The preparation typically involves:

  • Formation of 2,2-difluoroethylamine derivatives as key intermediates.
  • Alkylation or substitution reactions to attach the difluoroethyl group.
  • Use of protective groups and selective functional group transformations to ensure regioselectivity and purity.

Industrially Viable Preparation Using 2,2-Difluoroethylamine

A patented method (EP2638010B1) describes an industrially feasible process to prepare 2,2-difluoroethylamine derivatives, which can be adapted for the target compound. Key points include:

  • Use of 2,2-difluoroethylamine as starting material.
  • Reaction with halogenated pyridine derivatives (e.g., 2-chloro-(5-chloromethyl)pyridine) in the presence of tertiary amine bases such as diisopropylethylamine.
  • The reaction proceeds with good yields and high purity, minimizing the need for extensive purification.
  • Avoidance of hazardous hydrogen gas and complicated hydride reagents, improving safety and cost-effectiveness.
  • The process allows recycling of excess 2,2-difluoroethylamine and tertiary amine base to reduce waste and cost.

This method is summarized in Table 1.

Step Reagents/Conditions Outcome/Notes
1 2,2-Difluoroethylamine + halogenated pyridine derivative (e.g., 2-chloro-(5-chloromethyl)pyridine) Alkylation reaction forming N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethylamine derivative
2 Tertiary amine base (diisopropylethylamine) Acts as base, maintains reaction uniformity
3 Distillation to remove unreacted reagents Recycling of excess reagents
Yield ~62% (chemical yield reported for similar derivatives) High purity product, minimal side reactions

Table 1: Industrial preparation of 2,2-difluoroethylamine derivatives relevant to the target compound

Synthetic Route from 4-(Difluoromethyl)pyridin-2-amine Intermediates

A scalable and practical synthetic strategy for related difluoromethylated pyridine amines (which are structurally close to the pyridin-3-amine moiety in the target compound) was reported by ACS Publications (2019). This method involves:

  • Starting from commercially available 2,2-difluoroacetic anhydride.
  • Multi-step synthesis including radical bromination, silver nitrate oxidation, fluorination, and deprotection steps.
  • A key three-step one-pot cyclization and reduction sequence to form the aminopyridine core.
  • Avoidance of hazardous fluorinating agents and sealed vessels.
  • Achieving an overall yield of approximately 46% over five steps, with large-scale applicability.

The synthetic sequence is outlined in Table 2.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Radical bromination Starting amine protected, bromination with radical initiator 10 Low yield, bottleneck step
2 Oxidation Silver nitrate, DMSO 69 Conversion to aldehyde intermediate
3 Fluorination (Diethylamino)sulfur trifluoride (DAST) - Fluorination of aldehyde
4 Deprotection Acid/base treatment - To free amino group
5 Cyclization and reduction Methoxylamine hydrochloride, HBr, Zn reduction 60 (for final step) One-pot procedure, avoids chromatography

Table 2: Summary of multi-step synthesis of difluoromethylated aminopyridines related to the target compound

This approach is adaptable for synthesizing the pyridin-3-amine portion with difluoroethyl substituents and can be coupled with piperidine ring functionalization.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Industrial alkylation with 2,2-difluoroethylamine and halogenated pyridine Uses tertiary amine base, distillation recycling High purity, scalable, cost-effective Requires specific halogenated pyridine precursors
Multi-step synthesis from 2,2-difluoroacetic anhydride Radical bromination, oxidation, fluorination, cyclization Avoids hazardous fluorinating agents, scalable Low yield in bromination step, multi-step complexity
Metal complex-mediated regioselective amination Tungsten complexes for stereoselective amination Access to novel aminopiperidine derivatives Complex reagents, less direct for target compound

Detailed Research Findings and Practical Considerations

  • Safety and Cost: Methods avoiding hydrogen gas and expensive hydrides (e.g., sodium borohydride) are preferred for industrial application due to safety and economic factors.

  • Yield and Purity: The industrial alkylation method yields products in high purity with minimal purification, which is critical for pharmaceutical and agrochemical applications.

  • Scalability: The multi-step synthesis route has been validated on kilogram scale, demonstrating practical applicability for clinical or commercial production.

  • Reaction Conditions: Use of tertiary amines like diisopropylethylamine stabilizes reaction mixtures and facilitates recycling of reagents.

  • Environmental Impact: Minimizing hazardous reagents and enabling reagent recovery reduces environmental footprint.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine or pyridine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenated reagents and bases like sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyridine-3-amine derivatives. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
5-(1,1-Difluoroethyl)pyridin-3-amine C₇H₈F₂N₂ 158.15 5-position difluoroethyl 1211540-26-9
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine C₁₁H₁₇N₃ 191.28 Pyrrolidine ring, dimethylamino group 1211530-56-1
2-(1,1-Difluoroethyl)-1,3-thiazole C₅H₅F₂NS 149.16 Thiazole core, difluoroethyl Not provided
1-(2-Fluorophenyl)ethylamine C₁₄H₁₅FN₂ 230.28 Fluorophenyl, benzylamine linkage Not provided
Key Observations:

Positional Isomerism: The target compound’s piperidinyl-difluoroethyl group at the pyridine 2-position contrasts with 5-(1,1-Difluoroethyl)pyridin-3-amine (5-position substitution).

Ring Systems: Replacing piperidine with pyrrolidine (as in 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine) reduces ring size from six-membered to five-membered, increasing ring strain but enhancing conformational rigidity. The dimethylamino group in this analog may improve solubility compared to the difluoroethyl group .

Core Heterocycle : Substituting pyridine with thiazole (as in 2-(1,1-difluoroethyl)-1,3-thiazole) introduces sulfur, altering electronic properties (e.g., increased polarity) and hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity: The 1,1-difluoroethyl group in the target compound enhances lipophilicity (logP ~2.1 estimated) compared to non-fluorinated analogs like 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine (logP ~1.5). This property may improve membrane permeability but reduce aqueous solubility .
  • Basic Nitrogen Centers : The pyridine nitrogen (pKa ~6.8) and piperidine nitrogen (pKa ~10.5) contribute to pH-dependent ionization, whereas the thiazole analog lacks basic centers, reducing its bioavailability in physiological environments .

Biological Activity

Overview

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that combines a piperidine ring with a pyridine ring, characterized by the presence of a difluoroethyl substituent. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Difluoroethyl Group : Conducted via nucleophilic substitution using difluoroethyl halides.
  • Coupling with the Pyridine Ring : Accomplished through condensation reactions.

These synthetic routes are optimized for high yield and purity, utilizing specific solvents and catalysts to facilitate reactions effectively .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • The difluoroethyl group enhances binding affinity to certain receptors and enzymes, influencing biochemical pathways.
  • The compound has been studied for its potential inhibitory effects on key enzymes such as α-glucosidase and cholinesterases, which are relevant in metabolic disorders and neurodegenerative diseases .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's significant inhibitory effects on:

  • α-Glucosidase : Demonstrated extraordinary activity compared to standard inhibitors like acarbose. Kinetic studies indicated a competitive mode of inhibition .
  • Cholinesterases : The compound exhibited mixed-type inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .

Antioxidant Activity

The compound's antioxidant properties were also assessed, revealing its ability to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Diabetes Model : In STZ-induced diabetic rat models, compounds similar to this compound demonstrated significant reductions in blood glucose levels, indicating antidiabetic potential .
  • Neuroprotective Effects : Investigations into neuroprotective mechanisms revealed that the compound could mitigate neuronal damage in models of cholinergic dysfunction .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amineStructureModerate α-glucosidase inhibition
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyrimidin-4-amineStructureDifferent binding profile; lower efficacy

The comparison illustrates that while structurally similar compounds exist, variations in their functional groups lead to distinct biological activities.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible synthesis involves sequential functionalization of the piperidine and pyridine rings.

Piperidine Modification : Introduce the 1,1-difluoroethyl group via nucleophilic substitution or radical fluorination. For example, fluorination of 3-(hydroxyethyl)piperidine using DAST (diethylaminosulfur trifluoride) can yield the difluoroethyl moiety .

Pyridine Amine Functionalization : Couple the modified piperidine to pyridin-3-amine using Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution), depending on the leaving group (e.g., chloro or nitro substituents). Evidence from similar pyridine derivatives (e.g., 2-chloro-4-(trifluoromethyl)pyridin-3-amine) suggests Pd-catalyzed cross-coupling under inert conditions achieves high yields .
Optimization : Monitor reaction progress via LC-MS or TLC. Adjust catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and temperature (80–120°C) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substitution patterns via <sup>1</sup>H, <sup>19</sup>F, and <sup>13</sup>C NMR. The difluoroethyl group’s <sup>19</sup>F signal typically appears as a doublet near -100 ppm .
  • HPLC-MS : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 257.2).
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₆F₂N₃) with ≤0.4% deviation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at room temperature, protected from light .
  • Hazard Mitigation : Avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the pyridine ring’s amine group may act as a hydrogen bond donor .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Parameters should include a grid box size of 25 ų centered on the active site and Lamarckian genetic algorithm for conformational sampling .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1–2.5) and aqueous solubility (LogS ≈ -3.5), indicating moderate bioavailability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected <sup>19</sup>F NMR shifts)?

  • Methodological Answer :
  • Variable Temperature NMR : Probe dynamic effects (e.g., conformational flipping of the piperidine ring) by acquiring spectra at 25°C and -40°C.
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃CN solvent exchange) to distinguish solvent peaks from compound signals .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(trifluoromethyl)pyridin-2-amine) to validate chemical shifts .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced pharmacological properties?

  • Methodological Answer :
  • Core Modifications :
ModificationImpactExample
Piperidine substitutionAlters lipophilicityReplacing difluoroethyl with cyclopropane increases logD by 0.3 units
Pyridine ring halogenationEnhances target binding5-Chloro analogs show 10-fold higher kinase inhibition
  • Bioisosteric Replacement : Substitute the pyridine amine with a pyrimidine ring to improve metabolic stability .
  • In Vitro Assays : Test derivatives in enzyme inhibition assays (IC₅₀) and cytotoxicity screens (e.g., HepG2 cells) to prioritize candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

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